molecular formula C25H18ClF3N2O4 B12617071 C25H18ClF3N2O4

C25H18ClF3N2O4

Cat. No.: B12617071
M. Wt: 502.9 g/mol
InChI Key: ATNWEVGNFUJBPF-UHFFFAOYSA-N
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Description

The compound with the molecular formula C25H18ClF3N2O4 is a complex organic molecule This compound is characterized by the presence of multiple functional groups, including aromatic rings, a trifluoromethyl group, and a chloro substituent

Properties

Molecular Formula

C25H18ClF3N2O4

Molecular Weight

502.9 g/mol

IUPAC Name

5-(3-chloro-2-methylphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C25H18ClF3N2O4/c1-14-18(26)8-5-9-19(14)30-23(32)20-21(15-10-12-17(13-11-15)34-25(27,28)29)31(35-22(20)24(30)33)16-6-3-2-4-7-16/h2-13,20-22H,1H3

InChI Key

ATNWEVGNFUJBPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H18ClF3N2O4 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the aromatic core: This step often involves the use of Friedel-Crafts acylation or alkylation reactions to introduce substituents onto an aromatic ring.

    Introduction of the trifluoromethyl group: This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Coupling reactions: These are used to link different parts of the molecule together, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of This compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

C25H18ClF3N2O4: can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl groups, using nucleophiles like hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C25H18ClF3N2O4: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C25H18ClF3N2O4 depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    C25H18ClF3N2O3: Similar structure but with one less oxygen atom.

    C25H18ClF3N2O5: Similar structure but with one additional oxygen atom.

    C24H18ClF3N2O4: Similar structure but with one less carbon atom.

Uniqueness

C25H18ClF3N2O4: is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

The compound C25H18ClF3N2O4 represents a class of fluorinated derivatives that have garnered attention for their potential biological activity, particularly in the context of cancer treatment. This article explores the biological effects, mechanisms of action, and therapeutic implications of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

  • Carbon Atoms (C) : 25
  • Hydrogen Atoms (H) : 18
  • Chlorine Atom (Cl) : 1
  • Fluorine Atoms (F) : 3
  • Nitrogen Atoms (N) : 2
  • Oxygen Atoms (O) : 4

This molecular composition suggests potential interactions with biological systems, particularly through mechanisms involving glycolysis inhibition and modulation of metabolic pathways.

Research indicates that compounds similar to this compound can inhibit glycolysis, which is a critical pathway in cancer metabolism. The inhibition occurs primarily through the modulation of hexokinase activity, an enzyme essential for the first step of glycolysis.

Key Findings:

  • Glycolytic Inhibition : Fluorinated derivatives exhibit potent cytotoxic effects against cancer cells by inhibiting hexokinase II (HKII) activity more effectively than traditional agents like 2-deoxy-D-glucose (2-DG) .
  • Stability and Uptake : Modifications at the C-2 position with halogens enhance the stability and cellular uptake of these compounds, allowing for effective action at lower doses .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound and related compounds.

Study ReferenceCell LineIC50 Value (µM)Mechanism of ActionObservations
GBM Cells<10Inhibition of HKIIEnhanced cytotoxicity under hypoxia
Various Cancer Cells<5Glycolysis inhibitionMore effective than 2-DG

Case Study 1: Glioblastoma Multiforme (GBM)

In a study evaluating the efficacy of halogenated 2-DG analogs, including derivatives resembling this compound, researchers found significant reductions in cell viability in GBM cell lines. The compounds demonstrated lower IC50 values compared to traditional glycolytic inhibitors, suggesting a promising avenue for targeted cancer therapy .

Case Study 2: Hypoxic Conditions

Another study highlighted the enhanced cytotoxic effects of fluorinated compounds under hypoxic conditions, which are prevalent in tumor microenvironments. This property could be leveraged to improve therapeutic outcomes in solid tumors where oxygen levels are low .

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